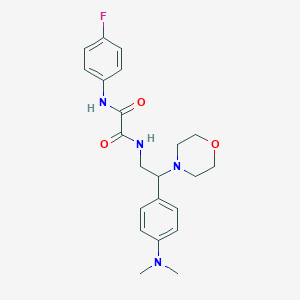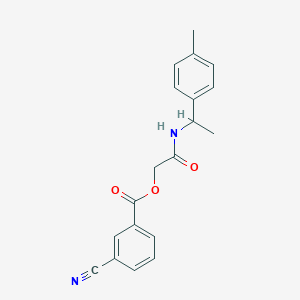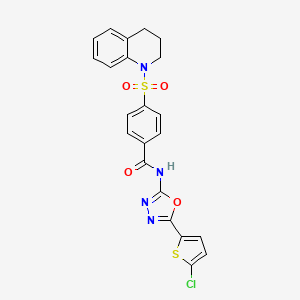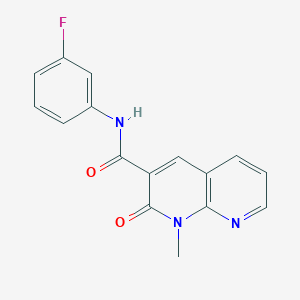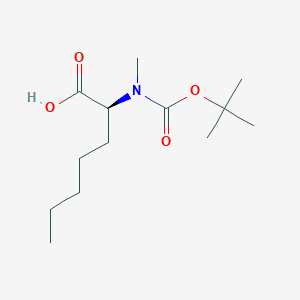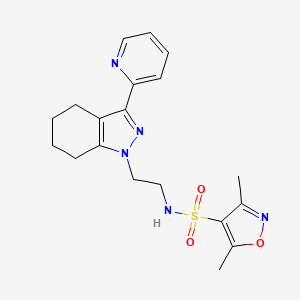![molecular formula C14H9BrCl2N2O3 B2700822 [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-21-4](/img/structure/B2700822.png)
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate, also known as BRD7389, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene regulation.
Mecanismo De Acción
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects by inhibiting the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this interaction, [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate can alter the expression of various genes involved in cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been shown to induce cell death in cancer cells by inhibiting the expression of genes involved in cell survival and proliferation. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of heart failure, [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been shown to improve cardiac function by reducing fibrosis and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is its potency and specificity in inhibiting BET proteins. This makes it an attractive compound for studying the role of BET proteins in various physiological processes. However, one limitation of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is its solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the use of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
Métodos De Síntesis
The synthesis of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 2-amino-3-bromoaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified using column chromatography to obtain pure [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce cell death in multiple cancer types, including leukemia, lymphoma, and solid tumors. [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is also effective in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cardiac function in animal models of heart failure.
Propiedades
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c15-9-2-1-3-10(5-9)19-12(20)7-22-14(21)8-4-11(16)13(17)18-6-8/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNSDTSOJBBYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)
![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)
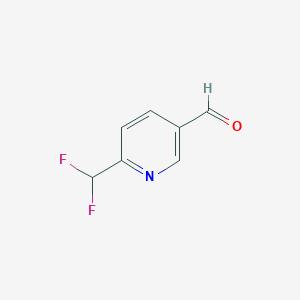
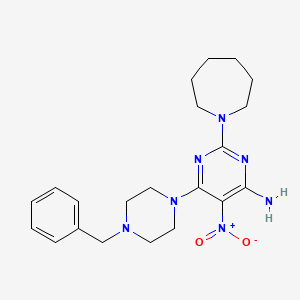
![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)
